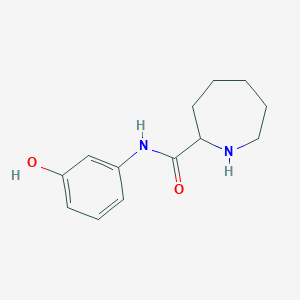

N-(3-hydroxyphenyl)azepane-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)azepane-2-carboxamide |

InChI |

InChI=1S/C13H18N2O2/c16-11-6-4-5-10(9-11)15-13(17)12-7-2-1-3-8-14-12/h4-6,9,12,14,16H,1-3,7-8H2,(H,15,17) |

InChI Key |

WMRIJAGHIALTKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Strategies for N 3 Hydroxyphenyl Azepane 2 Carboxamide and Analogues

Retrosynthetic Pathways to the Azepane-2-carboxamide (B11923136) Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available precursors. rsc.org For N-(3-hydroxyphenyl)azepane-2-carboxamide, the primary retrosynthetic disconnections are at the amide bond and within the azepane ring itself.

The most logical initial disconnection is the amide bond, which simplifies the target molecule into two key synthons: azepane-2-carboxylic acid (or an activated derivative) and 3-aminophenol (B1664112). This is a standard and reliable disconnection, as numerous methods exist for the formation of amide bonds.

Further disconnection of the azepane-2-carboxylic acid synthon reveals several potential strategies for forming the seven-membered ring. These strategies typically fall into two major categories:

Cyclization of an Acyclic Precursor: A linear C6 chain containing a terminal amine and a carboxylic acid (or its precursor, like a nitrile or ester) at the other end can be cyclized. This approach relies on forming one of the C-N bonds or the C-C bond that closes the ring. A common precursor would be a derivative of 6-aminoheptanoic acid.

Ring Expansion of a Smaller Ring: A pre-existing five-membered (pyrrolidine) or six-membered (piperidine) ring can be expanded to the seven-membered azepane. This is an attractive strategy as it often allows for the transfer of existing stereochemistry from the starting cyclic system.

These fundamental disconnections form the basis for the specific synthetic methodologies discussed in the following sections.

Methodologies for Azepane Ring Formation

The construction of the seven-membered azepane ring is often the most challenging aspect of the synthesis due to unfavorable entropic factors and potential transannular strain, which can hinder cyclization kinetics. nih.gov Nevertheless, several robust methods have been developed, broadly classified as ring expansion and cyclization reactions. researchgate.net

Ring expansion reactions provide an elegant pathway to azepanes from more readily available smaller ring systems like pyrrolidines and piperidines. nih.gov These methods can be highly regio- and stereoselective. rsc.org

A notable example is the palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines. researchgate.net This method homologates the smaller rings into their corresponding azepane and azocane (B75157) counterparts under mild conditions. The reaction is driven by the formation of a conjugated system, which provides a thermodynamic sink for the desired product. researchgate.net Another approach involves the intramolecular Ullmann-type annulation/rearrangement cascade of 5-arylpyrrolidine-2-carboxylates to form benzo[b]azepine structures, demonstrating the versatility of rearrangement strategies. researchgate.net

| Ring Expansion Method | Starting Material | Key Reagents/Conditions | Outcome |

| Palladium-Catalyzed Homologation | 2-Vinyl Piperidine | Pd(0) catalyst, mild conditions | Azepane derivative |

| Diastereoselective Expansion | Substituted Piperidine | Varies (e.g., via diazo compounds) | Diastereomerically pure azepanes rsc.org |

| Ullmann-Type Cascade | 5-Arylpyrrolidine-2-carboxylate | Cu(I) promotion, microwave activation | 1H-Benzo[b]azepine-2-carboxylate researchgate.net |

This table provides a summary of selected ring expansion methodologies for forming azepane and related structures.

Intramolecular cyclization of a suitable acyclic precursor is a direct and widely used method for constructing the azepane skeleton. Success depends on choosing conditions that favor the 7-membered ring closure over competing intermolecular polymerization.

One powerful technique is the silyl-aza-Prins cyclization, which involves the reaction of silyl (B83357) bis(homoallylic) amines with aldehydes in the presence of a Lewis acid catalyst like InCl₃. acs.orgnih.gov This process forms the C-N and C-C bonds, yielding trans-2,7-disubstituted azepanes with good to excellent diastereoselectivity. researchgate.netacs.org The choice of catalyst can be critical; for instance, using InCl₃ selectively produces azepanes, whereas TMSOTf can lead to different heterocyclic products. nih.gov More recently, iron(III) salts have been employed as sustainable catalysts for similar transformations. acs.org

Another approach is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary or secondary amines. nih.gov This method efficiently produces functionalized azepine-2-carboxylates, which can be subsequently reduced to the desired saturated azepane ring. This strategy is valuable for creating azepane cores with unique substitution patterns. nih.gov

| Cyclization Method | Precursor Type | Key Reagents/Catalyst | Key Features |

| Silyl-Aza-Prins Cyclization | Silyl bis(homoallylic) amine + Aldehyde | InCl₃ or Fe(III) salts | High diastereoselectivity for trans-products. acs.orgacs.org |

| Tandem Amination/Cyclization | Functionalized Allenyne + Amine | Cu(I) catalyst | Forms functionalized azepine-2-carboxylates. nih.gov |

| Reductive Amination | Acyclic amino-keto-ester | Reducing agent (e.g., NaBH₃CN) | Forms the ring via intramolecular imine/enamine reduction. |

This table summarizes key cyclization strategies for the synthesis of the azepane ring.

Amide Bond Coupling Techniques for Carboxamide Formation

The formation of the amide bond between the azepane-2-carboxylic acid core and 3-aminophenol is a crucial step in the synthesis of the target molecule. This transformation is typically achieved using a wide array of coupling reagents designed to activate the carboxylic acid. luxembourg-bio.com

The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and, importantly, prevent racemization of the chiral center at the C2 position of the azepane ring. peptide.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comfishersci.co.uk

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.comfishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are almost always included. luxembourg-bio.comnih.gov

Phosphonium and Uronium Reagents: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are known for their high efficiency and low racemization rates. luxembourg-bio.compeptide.com These reagents form activated esters in situ, which then react smoothly with the amine. HATU, in particular, is often favored for difficult couplings due to its high reactivity. nih.gov

The reaction is typically carried out in an inert aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction. nih.gov

| Coupling Reagent Class | Examples | Common Additive | Key Advantages |

| Carbodiimides | EDC, DCC, DIC | HOBt, Oxyma | Cost-effective, widely used. fishersci.co.ukresearchgate.net |

| Phosphonium Salts | PyBOP, PyAOP | None required | High reactivity, low racemization. peptide.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | None required | Very efficient, suitable for difficult couplings. peptide.comnih.gov |

This interactive table outlines common amide bond coupling reagents used in organic synthesis.

Introduction and Functionalization of the 3-Hydroxyphenyl Moiety

The 3-hydroxyphenyl portion of the target molecule is derived from 3-aminophenol. This precursor is an important industrial chemical that can be prepared through several established routes. google.comgoogle.com

One common laboratory and industrial synthesis involves the caustic fusion of 3-aminobenzenesulfonic acid (metanilic acid) with sodium hydroxide (B78521) at high temperatures. google.comwikipedia.org Another route is the reduction of 3-nitrophenol, where the nitro group is selectively reduced to an amine using reagents like catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl). A third method involves the reaction of resorcinol (B1680541) with ammonium (B1175870) hydroxide under pressure at elevated temperatures. wikipedia.orgprepchem.com

In the context of the total synthesis, 3-aminophenol is the nucleophile that attacks the activated azepane-2-carboxylic acid. Due to the presence of two nucleophilic sites (the amino group and the phenolic hydroxyl group), selective N-acylation is required. The amine group is significantly more nucleophilic than the hydroxyl group under neutral or basic conditions, so direct coupling with an activated carboxylic acid typically proceeds with high selectivity for amide formation. However, to ensure exclusive N-acylation, the hydroxyl group can be temporarily protected, for example, as a benzyl (B1604629) or silyl ether, and then deprotected in a final step after the amide bond is formed.

Stereoselective Synthesis of this compound Enantiomers

Controlling the stereochemistry at the C2 position is essential for producing enantiomerically pure this compound. Several strategies can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For azepane-2-carboxylic acid, L-lysine is an excellent chiral precursor. Through a series of reactions, including diazotization of the ε-amino group followed by intramolecular cyclization or other ring-closing strategies, the six-carbon backbone of lysine (B10760008) can be transformed into the azepane ring while retaining the original stereochemistry at the α-carbon.

Asymmetric Catalysis: A prochiral acyclic precursor can be cyclized using a chiral catalyst to induce enantioselectivity. For instance, an asymmetric hydroamination or a transition-metal-catalyzed cyclization could be employed to form the azepane ring with a preference for one enantiomer.

Chiral Resolution: If a racemic synthesis is performed, the resulting mixture of enantiomers of azepane-2-carboxylic acid (or the final amide product) can be separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid) followed by fractional crystallization, or by using chiral chromatography.

Enzymatic Methods: Enzymes, such as lipases or proteases, can be used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. For example, an enzyme could selectively hydrolyze one enantiomer of a racemic azepane-2-carboxylate ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Stereoselective approaches to polyhydroxylated azepanes often rely on osmium-catalyzed tethered aminohydroxylation or organometallic additions to sugar-derived nitrones to control the formation of new C-N bonds and stereocenters. nih.govresearchgate.net While the target molecule is not polyhydroxylated, these advanced strategies highlight the importance and feasibility of achieving high stereocontrol in azepane synthesis.

Advanced Synthetic Approaches and Sustainable Practices

The synthesis of complex pharmaceutical intermediates such as this compound is increasingly guided by the principles of green and sustainable chemistry. researchgate.netresearchgate.net Advanced synthetic methodologies aim to move beyond traditional techniques, which often suffer from harsh reaction conditions, stoichiometric waste, and limited functional group tolerance. nih.gov Modern approaches prioritize efficiency, selectivity, and environmental responsibility by employing catalytic processes, process intensification technologies, and biocatalysis. rsc.org These strategies not only enhance the economic viability of synthetic routes but also significantly reduce their environmental footprint. ucl.ac.uk

Transition-Metal Catalyzed N-Arylation

The formation of the C-N bond between the azepane-2-carboxamide core and the 3-hydroxyphenyl moiety is a critical step. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a state-of-the-art method for this transformation. wikipedia.orglibretexts.org This reaction has largely superseded harsher classical methods like the Goldberg reaction due to its broader substrate scope and milder conditions. wikipedia.org

The versatility of the Buchwald-Hartwig reaction stems from the continuous development of sophisticated phosphine (B1218219) ligands that modulate the reactivity and stability of the palladium catalyst. rsc.org Early generations of catalysts often required strong, non-sustainable bases like sodium tert-butoxide and environmentally persistent solvents such as 1,4-dioxane (B91453) or toluene. libretexts.orgresearchgate.net

Recent advancements have focused on developing more sustainable protocols. This includes the use of bio-derived solvents like 2-MeTHF, which offer a greener alternative to traditional aromatic or ether-based solvents. nih.gov Furthermore, catalyst systems have been designed to function effectively with weaker, more environmentally benign bases like potassium carbonate or even in aqueous systems, which dramatically improves the process's green credentials. researchgate.netnih.govchemrxiv.org The application of these modern catalyst systems allows for the efficient coupling of aryl halides or triflates with the azepane-2-carboxamide precursor under significantly milder and more sustainable conditions. rsc.org

| Catalyst System | Ligand | Typical Base | Solvent | Key Advantage |

| First Generation | Tri-tert-butylphosphine | NaOtBu | Toluene, Dioxane | Established initial scope for C-N coupling. |

| Second Generation | BINAP, DPPF | NaOtBu, Cs₂CO₃ | Toluene | Improved reactivity for primary amines and aryl iodides. wikipedia.org |

| Third Generation | Buchwald Ligands (e.g., XPhos, SPhos) | K₂CO₃, K₃PO₄ | Toluene, CPME | High efficiency for challenging substrates, including aryl chlorides. |

| Sustainable Systems | Custom phosphine ligands (e.g., AlPhos) | DBU, Et₃N | 2-MeTHF, Water | Enables use of weak bases and green solvents, lower catalyst loading. nih.govchemrxiv.org |

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis has emerged as a powerful and highly sustainable tool for amide bond formation, a reaction central to the pharmaceutical industry. rsc.orgrsc.org Enzymes operate under mild conditions, typically in aqueous media, and exhibit exceptional chemo-, regio-, and stereoselectivity, which often circumvents the need for complex protecting group strategies common in traditional organic synthesis. rsc.org

Several classes of enzymes are employed for amide synthesis:

Hydrolases (e.g., Lipases): These enzymes can catalyze amide formation in low-water environments by reversing their natural hydrolytic function. nih.gov

Amide Bond Synthetases (e.g., McbA): These enzymes utilize adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid, enabling amide bond formation with high efficiency in aqueous environments. researchgate.net

Nitrile Hydratases (NHase): This class of enzymes converts nitriles directly into amides under very mild conditions. nih.gov

A particularly advanced strategy involves the integration of biocatalysis with chemocatalysis in a one-pot reaction. For example, a nitrile hydratase can be combined with a copper-catalyzed N-arylation reaction. nih.gov This chemoenzymatic cascade allows for the synthesis of N-aryl amides from simple nitrile and aryl halide precursors in a single, highly efficient operation, representing a significant leap in synthetic sustainability. nih.gov

| Catalytic Method | Key Enzyme/Catalyst | Precursors | Reaction Medium | Conditions | Sustainability Aspect |

| Biocatalysis | Lipase | Carboxylic Acid + Amine | Organic Solvent (low water) | Mild Temperature | Biodegradable catalyst, avoids activating agents. nih.gov |

| Biocatalysis | Amide Synthetase | Carboxylic Acid + Amine | Aqueous Buffer | Mild Temperature, requires ATP | Fully aqueous system, high selectivity. researchgate.net |

| Chemoenzymatic | Nitrile Hydratase + Cu Catalyst | Nitrile + Aryl Halide | Aqueous/Organic Mix | Mild Temperature | One-pot cascade, high atom economy, avoids protecting groups. nih.gov |

Process Intensification Technologies

Modern synthesis also focuses on improving reaction efficiency and safety through process intensification. Microwave-assisted synthesis and continuous-flow chemistry are two key technologies in this domain.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. rsc.org This is achieved through efficient and rapid heating of the reaction mixture. For the synthesis of N-heterocycles and related structures, microwave-assisted methods have been shown to improve yields, reduce side-product formation, and enable solvent-free reactions, contributing to a greener process. researchgate.netorganic-chemistry.org

Continuous-Flow Synthesis: Performing reactions in a continuous-flow reactor rather than a traditional batch setup offers numerous advantages. researchgate.net It allows for precise control over reaction parameters (temperature, pressure, stoichiometry), enhances safety by minimizing the volume of hazardous reagents at any given time, and facilitates seamless scalability from laboratory to industrial production. unimi.it Flow systems have been successfully applied to multistep syntheses and catalytic reactions, including amide bond formation, providing a safer, more consistent, and often higher-yielding manufacturing process. researchgate.netacs.org

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Continuous-Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes | Minutes to hours (high throughput) |

| Heat Transfer | Slow, inefficient (via vessel walls) | Rapid, direct (dielectric heating) | Highly efficient (high surface-to-volume ratio) |

| Scalability | Often challenging, non-linear | Limited by microwave penetration depth | Straightforward, linear scalability |

| Safety | Risks associated with large volumes | Reduced volumes, but potential for pressure buildup | Inherently safer due to small reaction volumes |

| Process Control | Limited | Moderate | Precise control over all parameters |

Structural Characterization of N 3 Hydroxyphenyl Azepane 2 Carboxamide Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides a detailed view of the molecular framework by probing the interactions of molecules with electromagnetic radiation. For a compound like N-(3-hydroxyphenyl)azepane-2-carboxamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous characterization.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the azepane ring, the phenyl ring, the amide proton, and the hydroxyl proton. The protons on the seven-membered azepane ring would likely appear as a series of complex, overlapping multiplets in the aliphatic region (approx. δ 1.5-3.5 ppm). The proton at the C2 position, being adjacent to the carbonyl group, would be expected to resonate at a slightly downfield chemical shift. The aromatic protons on the 3-hydroxyphenyl group would appear in the aromatic region (approx. δ 6.5-7.5 ppm) and exhibit a characteristic splitting pattern based on their substitution. The amide (N-H) and hydroxyl (O-H) protons would typically appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this molecule would be expected to show 13 distinct signals. The carbonyl carbon of the amide group would be the most downfield signal (approx. δ 170-175 ppm). The carbons of the phenyl ring would resonate in the aromatic region (approx. δ 110-160 ppm), with the carbon attached to the hydroxyl group (C-OH) appearing at the lower field end of this range. The carbons of the azepane ring would appear in the aliphatic region (approx. δ 25-60 ppm).

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the specific ¹H and ¹³C signals and confirming the connectivity of the molecule. mdpi.comresearchgate.net

COSY experiments establish proton-proton couplings, helping to trace the connectivity within the azepane ring and the phenyl ring. mdpi.com

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton's signal. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Azepane C=O | - | ~173 |

| Azepane C2-H | ~3.5 - 4.0 | ~58 |

| Azepane CH₂ | ~1.5 - 3.4 (multiple signals) | ~25 - 45 (multiple signals) |

| Aromatic C-OH | - | ~158 |

| Aromatic C-N | - | ~140 |

| Aromatic C-H | ~6.5 - 7.3 (multiple signals) | ~110 - 130 (multiple signals) |

| Amide N-H | ~8.0 - 9.0 (broad s) | - |

| Hydroxyl O-H | ~9.0 - 10.0 (broad s) | - |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands confirming its key functional groups. A strong, broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of the O-H (hydroxyl) and N-H (amide) stretching vibrations. The carbonyl (C=O) stretching of the amide group (Amide I band) would result in a very strong and sharp absorption band around 1650-1680 cm⁻¹. Additionally, the N-H bending vibration (Amide II band) would be observed near 1550 cm⁻¹. Aliphatic C-H stretching from the azepane ring would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. mu-varna.bgnih.gov

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretch | ~3400 - 3200 | Strong, Broad |

| N-H (Amide) | Stretch | ~3350 - 3250 | Medium, Broad |

| C-H (Aromatic) | Stretch | ~3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | ~2950 - 2850 | Medium-Strong |

| C=O (Amide I) | Stretch | ~1680 - 1650 | Strong, Sharp |

| N-H (Amide II) | Bend | ~1570 - 1540 | Medium |

| C=C (Aromatic) | Stretch | ~1600, ~1475 | Medium |

HRMS is a critical technique for determining the elemental composition and exact mass of a molecule with high precision. For this compound, with a molecular formula of C₁₃H₁₈N₂O₂, HRMS would be used to confirm this composition by measuring its monoisotopic mass to within a few parts per million (ppm). bldpharm.com This technique helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the parent ion. nih.gov Expected fragmentation pathways for this molecule would include cleavage of the amide bond, loss of water from the hydroxyl group, and characteristic fragmentation of the azepane ring.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Calculated Exact Mass ([M+H]⁺) | 235.14410 |

| Expected HRMS Result ([M+H]⁺) | 235.1441 ± 0.0005 |

Purity Assessment and Chromatographic Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound and its derivatives. A reversed-phase HPLC method, typically using a C18 stationary phase, is often employed. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the aromatic phenyl ring shows strong absorbance (e.g., ~254 nm). Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram.

For more complex mixtures or for the separation of closely related isomers, other techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) for higher resolution and faster analysis times, or Gas Chromatography (GC) following appropriate derivatization, may be utilized. chromatographyonline.comnih.gov Coupling these separation techniques with mass spectrometry (LC-MS or GC-MS) provides both retention time and mass information, enhancing the confidence in peak identification and purity assessment. bldpharm.comnih.gov

Table 4: Typical Methods for Chromatographic Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Common Detector | Application |

|---|---|---|---|---|

| HPLC / UHPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water (with acid modifier) | UV-Vis, MS | Purity assessment, quantification, separation of non-volatile impurities |

| GC | Polar (e.g., WAX) or non-polar (e.g., DB-5) capillary column | Helium, Hydrogen | FID, MS | Analysis of volatile impurities or after derivatization of the compound |

| LC-MS | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water (with volatile buffer) | Mass Spectrometer | Purity confirmation, impurity identification, molecular weight verification |

Biological Evaluation and Preclinical Pharmacological Investigations

In Vitro Biological Activity Screening

The initial step in evaluating a new chemical entity like N-(3-hydroxyphenyl)azepane-2-carboxamide involves a broad screening of its effects on various biological systems in a laboratory setting. This provides a foundational understanding of its potential therapeutic applications.

To assess the potential of this compound as an anticancer agent, its effect on cell proliferation would be examined. Standard assays, such as the MTT or SRB assays, would be used to determine the concentration of the compound that inhibits cell growth by 50% (IC50) across a panel of human cancer cell lines. For instance, related carboxamide derivatives have been shown to inhibit the growth of various cancer cells. Similarly, N-(2-hydroxyphenyl)-2-propylpentanamide has been demonstrated to induce apoptosis and cell cycle arrest in breast cancer cells.

A hypothetical data table for such an investigation might look like this:

Table 1: Hypothetical Cellular Growth Inhibition of this compound

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| HCT116 | Colon | Data not available |

The structural features of this compound suggest it could interact with various enzymes. For example, substituted 2-oxo-azepane derivatives have been identified as potent inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease. Additionally, other carboxamide-containing compounds have been investigated as inhibitors of enzymes like phosphoinositide-3-kinase (PI3Kα). A comprehensive screening against a panel of kinases, proteases, and other enzymes would be necessary to determine its specific targets.

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme | Enzyme Class | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|---|

| Gamma-secretase | Protease | Data not available | Data not available |

| PI3Kα | Kinase | Data not available | Data not available |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Data not available | Data not available |

Compounds containing a hydroxyphenyl group, such as N-substituted 5-(3-hydroxyphenyl)morphans, have shown affinity for opioid receptors. Therefore, it would be pertinent to evaluate the binding of this compound to a panel of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels to identify any potential interactions that could lead to therapeutic effects or off-target activities.

Table 3: Hypothetical Receptor Binding Affinity of this compound

| Receptor | Receptor Family | Ki (nM) | Functional Activity |

|---|---|---|---|

| µ-opioid receptor | GPCR | Data not available | Data not available |

| δ-opioid receptor | GPCR | Data not available | Data not available |

The antimicrobial potential of this compound would be investigated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe, would be determined. Structurally related compounds, such as certain azepine and carboxamide derivatives, have demonstrated antibacterial and antifungal properties.

Table 4: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

To explore potential anti-inflammatory effects, studies would focus on the ability of this compound to modulate inflammatory pathways. This could involve measuring the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated immune cells, or assessing the inhibition of enzymes involved in prostaglandin synthesis, such as cyclooxygenases (COX). Some carboxamide derivatives are known to possess anti-inflammatory properties. For instance, a novel compound from Octopus vulgaris ink, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide, has been shown to inhibit pro-inflammatory markers.

Table 5: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Biomarker | Cell Type | IC50 (µM) |

|---|---|---|---|

| LPS-induced cytokine release | IL-6 | PBMCs | Data not available |

| LPS-induced cytokine release | TNF-α | Macrophages | Data not available |

The presence of a hydroxyl group on the phenyl ring suggests that this compound could possess antioxidant properties. Standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, would be used to quantify its ability to neutralize free radicals. The antioxidant capacity would be compared to standard antioxidants like ascorbic acid or trolox. The antioxidant potential of various azepine and dibenz[b,f]azepine derivatives has been previously reported.

Table 6: Hypothetical Antioxidant Activity of this compound

| Assay | EC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

An article on the biological and preclinical pharmacological investigations of this compound cannot be generated at this time. Extensive searches for scientific literature and preclinical data on this specific chemical compound have yielded no results for the outlined sections.

There is currently no publicly available information regarding the following for this compound:

Induction of Apoptosis and Cell Cycle Modulation Studies: No studies were found that investigated the effects of this compound on programmed cell death or its influence on the cell cycle of cancerous or healthy cells.

Inhibition of Biofilm Formation: Research on the efficacy of this compound against the formation of microbial biofilms is not present in the available scientific literature.

Modulation of Immune Responses: There is no data on the immunosuppressive or immuno-stimulatory properties of this compound.

In Vivo Preclinical Efficacy Studies: No preclinical studies in animal models for any disease, including cancer, infectious diseases, or inflammatory conditions, have been reported.

Preclinical Pharmacokinetic (PK) Profiling: Information on the absorption, distribution, metabolism, and excretion of this compound in preclinical models is unavailable.

Preclinical Pharmacodynamic (PD) Biomarker Analysis: There are no reports on biomarkers that could indicate the biological activity or effectiveness of this compound in preclinical settings.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be constructed.

Computational and in Silico Drug Discovery Approaches

Molecular Docking Simulations for Target Interaction Analysis

Binding Mode Predictions and Protein-Ligand Interactions

There are no available studies detailing the binding mode predictions or specific protein-ligand interactions for N-(3-hydroxyphenyl)azepane-2-carboxamide. Such an analysis would typically involve docking the compound into the active site of a relevant biological target to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding affinity.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. There is no indication in the searched literature that this compound has been used as a query molecule or identified as a hit in virtual screening campaigns.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. No pharmacophore models have been published that are based on or include this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics simulations provide detailed information about the conformational changes and stability of a molecule over time. This analysis is crucial for understanding how a ligand might adapt its shape to fit into a binding site. No molecular dynamics simulation studies specifically focused on this compound were found in the public domain.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, including its orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are fundamental to a molecule's reactivity and interaction with biological targets. There is no available research that reports on the quantum chemical properties of this compound.

In Silico Prediction of Biological Activities (e.g., ADMET properties relevant to absorption and metabolism, excluding toxicity)

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the drug-like properties of a compound. These predictions can forecast a compound's absorption and metabolism in the body. While numerous predictive models exist, no specific results for the ADMET properties of this compound have been published.

A summary of the unavailable data is presented in the table below.

| Computational Analysis | Findings for this compound |

| Molecular Docking Simulations | |

| Binding Mode Predictions | No data available |

| Protein-Ligand Interactions | No data available |

| Virtual Screening | No data available |

| Pharmacophore Modeling | No data available |

| Molecular Dynamics Simulations | |

| Conformational Analysis | No data available |

| Stability Analysis | No data available |

| Quantum Chemical Calculations | |

| Electronic Properties (DFT) | No data available |

| In Silico ADMET Prediction | |

| Absorption Properties | No data available |

| Metabolism Properties | No data available |

Future Research Directions and Translational Perspectives

Exploration of Novel Molecular Targets for N-(3-hydroxyphenyl)azepane-2-carboxamide Derivatives

The structural motifs present in this compound suggest a wide range of potential biological activities. The azepane core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov Carboxamide-containing compounds are also known to interact with a variety of biological targets. nih.gov Future research should, therefore, focus on screening derivatives of this compound against a diverse panel of molecular targets implicated in various diseases.

Systematic structural modifications of the parent compound could lead to the discovery of potent and selective modulators of novel targets. Key areas for modification include the substitution pattern on the phenyl ring, alteration of the azepane ring size or substitution, and modification of the carboxamide linker. For instance, the introduction of different functional groups on the hydroxyphenyl ring could modulate receptor binding affinity and specificity.

Potential Therapeutic Areas and Molecular Targets for Investigation:

Oncology: Many heterocyclic compounds exhibit anticancer properties by targeting various cellular pathways. nih.govlongdom.org Derivatives of this compound could be investigated for their potential to inhibit protein kinases, histone deacetylases (HDACs), or interfere with protein-protein interactions crucial for cancer cell proliferation and survival.

Neurodegenerative Diseases: The structural similarity of the azepane ring to certain neurotransmitters suggests potential applications in neurological disorders. researchgate.net Derivatives could be designed to target receptors and enzymes within the central nervous system, such as those involved in Alzheimer's or Parkinson's disease.

Infectious Diseases: Carboxamide derivatives have been explored as antimicrobial and antitubercular agents. nih.govresearchgate.net Modifications of this compound could yield compounds with potent activity against various pathogens, including drug-resistant strains.

Table 1: Hypothetical Molecular Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target | Rationale for Investigation |

| Oncology | Tyrosine Kinases | Phenylcarboxamide scaffolds are known to exhibit kinase inhibitory activity. |

| Histone Deacetylases (HDACs) | The hydroxamic acid moiety, structurally related to the hydroxyphenyl group, is a known zinc-binding group in HDAC inhibitors. | |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B) | The azepane scaffold can be designed to mimic substrates of enzymes involved in neurotransmitter metabolism. |

| Infectious Diseases | Mycobacterial MmpL3 Transporter | Arylcarboxamides have shown promise as inhibitors of this essential transporter in Mycobacterium tuberculosis. longdom.org |

Development of Advanced Delivery Systems and Formulation Strategies

The clinical translation of a promising therapeutic agent is often dependent on its physicochemical properties and the ability to effectively deliver it to the target site. Future research should address the formulation and delivery of this compound derivatives to enhance their bioavailability, stability, and therapeutic efficacy.

Advanced drug delivery systems can overcome challenges such as poor solubility and off-target effects. For heterocyclic compounds, several innovative strategies are being explored:

Nanoparticle-Based Delivery: Encapsulating the active compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells.

Polymer-Drug Conjugates: Covalently linking the compound to a biocompatible polymer can enhance its pharmacokinetic profile, leading to a longer circulation time and sustained release. rsc.org

Co-crystals and Amorphous Solid Dispersions: For compounds with poor aqueous solubility, the formation of co-crystals with pharmaceutically acceptable co-formers can significantly improve their dissolution rate and bioavailability. mdpi.com

Table 2: Potential Formulation Strategies for this compound Derivatives

| Formulation Strategy | Potential Advantages |

| Liposomal Encapsulation | Improved solubility, reduced systemic toxicity, potential for passive targeting to tumors. |

| Polymeric Micelles | Enhanced stability, controlled release kinetics, ability to overcome multidrug resistance. |

| Co-crystallization | Increased dissolution rate, improved oral bioavailability, enhanced physical stability. |

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mdpi.comcmhrj.com These computational tools can significantly accelerate the optimization of lead compounds like this compound.

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the efficacy and potential toxicity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties from scratch, exploring a vast chemical space to identify innovative scaffolds and derivatives.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and cost-effective synthetic routes for the prioritized compounds. preprints.org

The application of AI and ML can reduce the time and resources required for the iterative cycle of design, synthesis, and testing, ultimately streamlining the path to clinical development. cmhrj.com

Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens with reduced side effects. chemistryviews.org

For instance, in oncology, a derivative that targets a specific signaling pathway could be combined with a conventional chemotherapeutic agent that induces DNA damage. imist.ma This approach could lead to a multi-pronged attack on cancer cells, potentially overcoming drug resistance mechanisms. mdpi.com

Future studies should involve screening this compound derivatives in combination with a panel of approved drugs for various diseases. High-throughput screening methods can identify promising combinations that can then be further investigated in preclinical models.

Collaborative Research and Interdisciplinary Approaches

The journey of a drug from initial discovery to clinical application is a complex and multifaceted process that necessitates collaboration across various scientific disciplines. mdpi.com The future development of this compound and its derivatives will greatly benefit from interdisciplinary approaches that bring together experts in medicinal chemistry, pharmacology, computational biology, and clinical medicine.

Collaborations between academic research institutions and pharmaceutical companies can facilitate the translation of basic scientific discoveries into tangible therapeutic products. rsc.org Such partnerships can provide access to specialized expertise, advanced technologies, and the resources needed for preclinical and clinical development. Open science initiatives and data sharing can also accelerate progress by allowing researchers to build upon each other's findings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-hydroxyphenyl)azepane-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling substituted aminobenzophenones with carboxylate intermediates. For example, methyl-5-(3-hydroxyphenyl)furan-2-carboxylate can be reacted with aminobenzophenones under reflux conditions using polar aprotic solvents like DMF. Yield optimization requires precise control of temperature (60–70°C) and stoichiometric ratios of reagents like anhydrous K₂CO₃ as a base . Solvent selection (e.g., acetone) and prolonged heating (6–8 hours) improve purity by minimizing side reactions .

Q. Which analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond angles, as demonstrated in studies of structurally similar carboxamides (e.g., monoclinic crystal systems with P21 symmetry) . Complementary methods include NMR for functional group verification and HPLC for purity assessment. Mass spectrometry validates molecular weight, particularly for derivatives with trifluoromethyl or halogen substituents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines for acute toxicity (H302) and skin/eye irritation (H315, H319). Use fume hoods to avoid inhalation of aerosols and wear nitrile gloves to prevent dermal exposure. In case of spills, collect solid residues in sealed containers to prevent environmental release .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized to enhance the synthesis of this compound derivatives?

- Methodological Answer : Screening polar aprotic solvents (DMF, DMSO) with Brønsted bases (K₂CO₃, Cs₂CO₃) improves nucleophilic substitution efficiency. For example, DMF enhances solubility of aryl halides, while K₂CO₃ minimizes side reactions in multi-step syntheses . Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may further diversify substituents on the azepane ring, though ligand selection (e.g., triphenylphosphine) must balance reactivity and steric hindrance .

Q. What computational strategies are effective in predicting the pharmacological interactions of this compound?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina can model binding affinities to target proteins (e.g., cystic fibrosis transmembrane conductance regulator (CFTR) channels, based on structural analogs) . Density functional theory (DFT) calculations assess electronic properties of the hydroxyphenyl group, which may influence hydrogen bonding with biological targets .

Q. How should researchers resolve discrepancies in bioactivity data across studies involving this compound?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed IC₅₀ measurement conditions). For anti-hyperlipidemic activity studies, compare in vivo models (e.g., rodent lipid profiles) with in vitro enzyme inhibition data to identify species-specific metabolic differences . Meta-analyses of substituent effects (e.g., electron-withdrawing groups on the phenyl ring) can clarify structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.